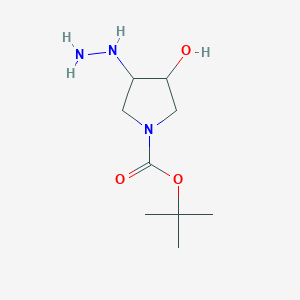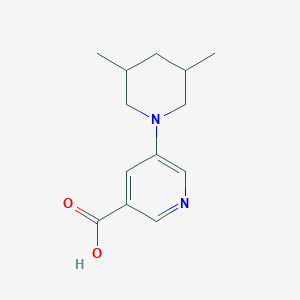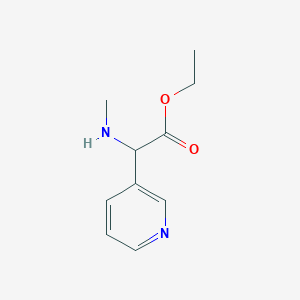
tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H19N3O3 and a molecular weight of 217.27 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate with hydrazine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Dess-Martin periodinane can be used.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the hydrazinyl group would yield an amine.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a chiral building block in asymmetric synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both hydrazinyl and hydroxyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the hydrazinyl group provides a site for covalent modification, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C9H19N3O3 |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
tert-butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-4-6(11-10)7(13)5-12/h6-7,11,13H,4-5,10H2,1-3H3 |
Clé InChI |
KSHBCJXPNXTOGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)

![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)

![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)




![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)



